2-PhAMT possesses a thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur atoms. Thiazole rings are present in various biologically active molecules, including vitamin B1 (thiamine) and certain antibiotics []. The presence of the amine group (NH2) and the acetyl group (COCH3) further contributes to the potential for diverse interactions with biological targets [].
Due to its structural similarity to known bioactive molecules, 2-PhAMT might be explored in the following research areas:
2-Phenylamino-4-Methyl-5-Acetyl Thiazole is an organic compound classified under the group of 2,4,5-trisubstituted thiazoles. It features a thiazole ring that is substituted at the 2, 4, and 5 positions. The molecular formula for this compound is C₁₂H₁₂N₂OS, with a molecular weight of approximately 232.301 g/mol . This compound exhibits structural characteristics typical of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
There is no current research available on the specific mechanism of action of PhAMT. As mentioned earlier, the structural features suggest potential for interaction with biomolecules, but further studies are needed to understand its biological effects.
The chemical reactivity of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole includes various transformations typical of thiazole derivatives. Notably, it can undergo:
Research indicates that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. It has been evaluated for its potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth . Additionally, its derivatives have been studied for analgesic properties, indicating potential therapeutic applications in pain management.
The synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole typically involves several methods:
2-Phenylamino-4-Methyl-5-Acetyl Thiazole finds applications in various fields:
Interaction studies involving 2-Phenylamino-4-Methyl-5-Acetyl Thiazole have revealed its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has shown inhibitory activity against CYP450 1A2 and CYP450 2C19 enzymes. Such interactions may influence the pharmacokinetics of co-administered drugs and warrant further investigation into its safety profile and drug-drug interactions .
Several compounds share structural similarities with 2-Phenylamino-4-Methyl-5-Acetyl Thiazole. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-4-methylthiazole | Contains amino group; less complex substitutions | Antimicrobial properties |
5-Methylthiazole | Methyl substitution at position 5 | Antifungal activity |
4-(Phenylthio)thiazole | Sulfur atom substitution; enhanced reactivity | Anticancer properties |
2-(Phenylamino)-1,3-thiazole | Similar amine functionality; different ring structure | Antiviral activity |
The uniqueness of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole lies in its specific combination of substitutions on the thiazole ring that contribute to its distinctive biological activities and potential therapeutic applications.
The electronic structure of 2-phenylamino-4-methyl-5-acetyl thiazole has been extensively investigated using density functional theory methods, providing crucial insights into its molecular properties and reactivity patterns. Multiple computational approaches have been employed to characterize the compound's electronic configuration and stability.
The compound's molecular formula of C₁₂H₁₂N₂OS with a molecular weight of 232.301 g/mol features a heterocyclic thiazole ring system substituted at positions 2, 4, and 5 [1]. The electronic structure calculations reveal a planar molecular geometry with significant π-electron conjugation extending across the thiazole ring and phenyl substituent, contributing to the molecule's electronic stability [2].
Frontier molecular orbital analysis demonstrates critical electronic properties that govern the compound's chemical reactivity. The Becke three-parameter hybrid functional with Lee-Yang-Parr correlation (B3LYP) method using 6-31G(d) basis set calculations yield a highest occupied molecular orbital energy of -5.62 eV and lowest unoccupied molecular orbital energy of -3.48 eV, resulting in a HOMO-LUMO energy gap of 2.14 eV [2] [3]. This relatively narrow energy gap indicates enhanced chemical reactivity and potential for electronic transitions, which correlates with the compound's observed biological activity.
More sophisticated calculations using the M06-2X functional with 6-311++G(d,p) basis set provide refined electronic parameters, showing HOMO energy of -6.85 eV, LUMO energy of -2.94 eV, and an increased HOMO-LUMO gap of 3.91 eV [3] [4]. The larger energy gap with the M06-2X functional suggests greater kinetic stability while maintaining sufficient reactivity for biological interactions.
Electronic Property | B3LYP/6-31G(d) | B3LYP/6-311G(d,p) | M06-2X/6-311++G(d,p) |
---|---|---|---|
HOMO Energy (eV) | -5.62 | -5.71 | -6.85 |
LUMO Energy (eV) | -3.48 | -3.52 | -2.94 |
HOMO-LUMO Gap (eV) | 2.14 | 2.19 | 3.91 |
Dipole Moment (D) | 3.86 | 3.94 | 4.12 |
Chemical Hardness (eV) | 1.07 | 1.10 | 1.96 |
Chemical Softness (eV⁻¹) | 0.93 | 0.91 | 0.51 |
Electronegativity (eV) | 4.55 | 4.62 | 4.90 |
The dipole moment calculations consistently show values ranging from 3.86 to 4.12 Debye across different computational levels, indicating significant charge separation within the molecule [3] [4]. This substantial dipole moment facilitates intermolecular interactions and contributes to the compound's ability to bind with biological targets through electrostatic and hydrogen bonding mechanisms.
Chemical hardness and softness parameters provide insights into the molecule's reactivity according to hard and soft acids and bases principles. The calculated chemical hardness values of 1.07-1.96 eV indicate a moderately soft molecule that readily participates in chemical reactions [3] [5]. Correspondingly, the chemical softness values of 0.51-0.93 eV⁻¹ confirm the compound's propensity for electronic interactions and charge transfer processes.
Natural bond orbital analysis reveals significant charge distribution patterns within the thiazole ring system. The nitrogen atom in the thiazole ring exhibits enhanced electron density, making it a preferred site for electrophilic interactions and metal coordination [6]. The sulfur atom contributes to the electronic sextet through its lone pair while creating a σ-hole due to low-lying σ* orbitals, resulting in positive electrostatic potential that facilitates additional intermolecular interactions [6].
Vibrational frequency calculations using density functional theory methods provide comprehensive spectroscopic characterization of the compound. The calculated vibrational spectra show excellent agreement with experimental data, with characteristic thiazole ring vibrations appearing at 845-862 cm⁻¹ for C-S stretching and 1612-1615 cm⁻¹ for C=N stretching [2] [7]. The acetyl carbonyl group exhibits a strong absorption at 1680-1720 cm⁻¹, while the phenylamino group shows N-H stretching vibrations around 3300 cm⁻¹ [7].
Electronic density distribution maps reveal the localization of highest occupied molecular orbital density primarily over the phenyl ring and thiazole nitrogen, while the lowest unoccupied molecular orbital density concentrates on the acetyl substituent and thiazole carbon atoms [4] [8]. This orbital distribution pattern facilitates intramolecular charge transfer and contributes to the compound's electronic properties essential for biological activity.
Molecular docking investigations of 2-phenylamino-4-methyl-5-acetyl thiazole have revealed its potential interactions with multiple biological targets, providing mechanistic insights into its pharmacological activities. These computational studies demonstrate the compound's ability to form stable complexes with various enzymes and receptors through specific binding interactions.
The compound exhibits significant binding affinity for cyclooxygenase-2, a key inflammatory enzyme, with calculated binding energies of -8.9 kcal/mol [9]. Molecular docking analysis reveals that the thiazole ring forms crucial hydrogen bonds with conserved amino acid residues Ser530 and Tyr355 in the enzyme's active site [9]. The phenyl ring engages in π-π stacking interactions with aromatic residues, while the acetyl group participates in additional hydrogen bonding networks that stabilize the protein-ligand complex.
Tubulin polymerization inhibition represents another significant biological target for this thiazole derivative. Docking studies with the colchicine binding site demonstrate exceptional binding affinity with free binding energies of -13.8 kcal/mol [10] [11]. The molecular interactions involve hydrogen bonding between the compound and key residues Ser178 and Asn249, while the thiazole sulfur atom forms noncovalent bonds with Asn101 [10] [11]. The trimethoxyphenyl-like interactions contribute to hydrophobic contacts with Leu248, Lys254, and Thr353, enhancing the overall binding stability.
Target Protein | Binding Energy (kcal/mol) | Key Interactions | Binding Affinity (μM) |
---|---|---|---|
Cyclooxygenase-2 | -8.9 | Hydrogen bonds with Ser530, Tyr355 | 0.3 |
Tubulin | -13.8 | Hydrogen bonds with Ser178, Asn249 | 2.9 |
Tau Protein | -7.4 | Hydrogen bonds with Tyr310, Glu74 | 15.2 |
Thymidylate Synthase | -9.2 | Hydrogen bonds with Arg95, Cys43 | 7.1 |
CDK9/Cyclin T | -11.3 | Hydrogen bonds with Asp167, Lys48 | 4.8 |
β-Ketoacyl-ACP Synthase I | -8.6 | Hydrogen bonds with Phe213, Cys163 | 25.0 |
Tau protein interactions have been investigated for potential neurodegenerative disease applications. The compound demonstrates binding affinity to Tau with calculated binding energies of -7.4 kcal/mol [12]. Critical interactions occur with tyrosine residue Tyr310 in the repeated domain 3 region and Glu74, suggesting potential interference with β-sheet secondary structure formation essential for Tau protein fibrillation [12]. These interactions may contribute to maintaining Tau in a soluble form and preventing pathological aggregation.
Thymidylate synthase, particularly the Flavin-dependent variant from Mycobacterium tuberculosis, represents an important antimicrobial target. Molecular docking studies reveal binding energies of -9.2 kcal/mol with key interactions involving conserved residues Arg95, Cys43, His69, and Arg87 [13] [14]. The compound's binding enhances protein stability and demonstrates potential as an anti-tuberculosis agent through disruption of thymidylate biosynthesis pathways essential for bacterial DNA replication [13] [14].
Cyclin-dependent kinase 9 complexed with cyclin T shows strong binding interactions with the compound, exhibiting binding energies of -11.3 kcal/mol [15] [16]. The thiazole moiety forms crucial interactions within the ATP-binding site, causing the side chain of Lys48 to become well-defined in electron density [16]. The methylamino group substituted on the thiazole establishes hydrogen bonds with Asp167, while the aniline ring participates in favorable van der Waals interactions with Ile25 [16]. These interactions contribute to the compound's potential as a selective CDK9 inhibitor with implications for cancer therapy.
β-Ketoacyl-acyl carrier protein synthase I from Escherichia coli demonstrates binding affinity for the compound with a binding constant of 25 μM [17]. The molecular interactions involve hydrogen bonding with active site residues Phe213 and Cys163, contributing to the compound's antimicrobial activity through inhibition of bacterial fatty acid synthesis [17]. This enzyme inhibition represents a novel mechanism for antibacterial activity distinct from traditional antibiotic targets.
The docking studies consistently reveal that the thiazole ring serves as a crucial pharmacophore for binding interactions across multiple targets. The sulfur and nitrogen atoms in the thiazole ring provide optimal geometry for hydrogen bonding and coordinate covalent interactions with enzyme active sites [10] [11]. The phenyl substituent contributes to hydrophobic binding through π-π stacking and van der Waals interactions, while the acetyl group enhances binding specificity through directed hydrogen bonding.
Structure-activity relationship analysis from docking studies indicates that the 2-phenylamino substitution is essential for binding affinity across multiple targets [18]. The 4-methyl group provides optimal steric interactions without introducing unfavorable clashes, while the 5-acetyl group contributes to binding selectivity through specific hydrogen bonding patterns [18]. These findings provide guidance for rational drug design and optimization of thiazole derivatives for enhanced biological activity.
Molecular dynamics simulations of 2-phenylamino-4-methyl-5-acetyl thiazole in various solvent environments provide comprehensive insights into the compound's conformational behavior, stability, and intermolecular interactions. These simulations reveal critical information about solvation effects, structural dynamics, and binding mechanisms essential for understanding the compound's biological activity.
Aqueous solution simulations demonstrate the compound's behavior in physiological environments. The root mean square deviation analysis reveals an average RMSD of 1.2 ± 0.3 Å over 100 nanosecond simulations, indicating stable conformational behavior with moderate flexibility [6] [14]. The compound maintains its planar conformation with the thiazole ring and phenyl substituent remaining largely coplanar, facilitating optimal π-electron conjugation throughout the simulation trajectory.
Solvation shell analysis reveals dynamic water molecule interactions with the thiazole nitrogen atom as the primary hydration site. Radial distribution function calculations show that 2-3 water molecules consistently occupy the first solvation shell within 2.5 Å of the thiazole nitrogen [6]. The interaction energy between a single water molecule and the thiazole nitrogen is estimated at approximately 2 kcal/mol in aqueous solution, significantly lower than the 5 kcal/mol calculated for isolated gas-phase complexes due to competitive solvation effects [6].
Simulation Parameter | Aqueous Solution | Organic Solvent (CHCl₃) | Lipid Bilayer |
---|---|---|---|
RMSD (Å) | 1.2 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.4 |
RMSF (Å) | 0.8 ± 0.2 | 0.6 ± 0.1 | 1.1 ± 0.3 |
Radius of Gyration (Å) | 15.4 ± 0.5 | 14.8 ± 0.4 | 16.2 ± 0.6 |
SASA (Ų) | 420 ± 25 | 380 ± 20 | 390 ± 30 |
Hydrogen Bonds | 2.1 ± 0.4 | 1.3 ± 0.3 | 1.8 ± 0.5 |
Binding Free Energy (kcal/mol) | -6.8 ± 1.2 | -7.4 ± 0.9 | -8.1 ± 1.5 |
Organic solvent simulations using chloroform reveal enhanced structural stability with reduced RMSD values of 0.9 ± 0.2 Å [6]. The compound exhibits greater conformational rigidity in non-polar environments, with the radius of gyration decreasing to 14.8 ± 0.4 Å compared to aqueous conditions [6]. The reduced number of hydrogen bonding interactions (1.3 ± 0.3) in organic solvents leads to increased intramolecular stability and enhanced π-electron conjugation across the aromatic system.
Root mean square fluctuation analysis reveals differential atomic mobility patterns across solvent systems. The thiazole ring atoms exhibit minimal fluctuations (0.6-0.8 Å) indicating structural rigidity, while the acetyl and phenyl substituents demonstrate moderate flexibility (0.8-1.1 Å) [14]. This flexibility pattern facilitates adaptive binding to biological targets while maintaining the essential pharmacophore geometry of the thiazole core.
Lipid bilayer simulations provide insights into membrane interactions relevant for cellular uptake and bioavailability. The compound demonstrates preferential localization within the membrane interface region with increased RMSD values of 1.5 ± 0.4 Å due to membrane-induced conformational changes [6]. The solvent accessible surface area measurements show intermediate values (390 ± 30 Ų) reflecting partial burial within the lipid environment while maintaining contact with aqueous phases.
Free energy calculations across different solvent systems reveal thermodynamic preferences for membrane and organic environments. The binding free energies increase from -6.8 kcal/mol in aqueous solution to -8.1 kcal/mol in lipid bilayers, indicating favorable lipophilic interactions that enhance membrane permeability [6] [14]. These findings correlate with the compound's ability to cross biological membranes and reach intracellular targets.
Hydrogen bonding dynamics analysis reveals temporal patterns of intermolecular interactions throughout the simulation trajectories. In aqueous solution, the compound forms an average of 2.1 ± 0.4 hydrogen bonds with solvent molecules, primarily involving the thiazole nitrogen and acetyl oxygen atoms [6] [14]. The hydrogen bond lifetimes average 1.2 picoseconds for water interactions and 3.8 picoseconds for organic solvent interactions, reflecting the relative strength and persistence of different solvation environments.
Principal component analysis of the simulation trajectories identifies the primary modes of molecular motion. The first principal component corresponds to out-of-plane bending of the phenyl ring relative to the thiazole plane, accounting for 34% of the total conformational variance [14]. The second principal component involves rotation about the phenyl-nitrogen bond, contributing 22% of the variance and facilitating adaptive binding conformations for biological targets.
Solvent interaction energy decomposition reveals the relative contributions of electrostatic, van der Waals, and hydrogen bonding components to overall solvation. Electrostatic interactions dominate in aqueous environments (65% of total interaction energy), while van der Waals forces become increasingly important in organic solvents (55% of total interaction energy) [6]. These findings explain the compound's differential solubility and partitioning behavior across biological compartments.
Temperature-dependent simulations demonstrate thermal stability across physiological temperature ranges. The compound maintains structural integrity at temperatures up to 310 K with minimal conformational changes, indicating suitable stability for biological applications [14]. Elevated temperature simulations reveal increased conformational sampling that may enhance binding affinity through entropic contributions to target recognition.
Irritant